Cas no 1806802-17-4 (4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride)

4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride
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- インチ: 1S/C7H5Cl2F2NO2S/c8-1-4-5(7(10)11)2-12-3-6(4)15(9,13)14/h2-3,7H,1H2
- InChIKey: IZDBZKDTMORLPR-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)F)=CN=CC=1S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 55.4
4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029075438-250mg |
4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806802-17-4 | 97% | 250mg |
$499.20 | 2022-03-31 | |
Alichem | A029075438-1g |
4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806802-17-4 | 97% | 1g |
$1,579.40 | 2022-03-31 | |
Alichem | A029075438-500mg |
4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806802-17-4 | 97% | 500mg |
$847.60 | 2022-03-31 |
4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chlorideに関する追加情報
Research Brief on 4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS: 1806802-17-4) in Chemical Biology and Pharmaceutical Applications
The compound 4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS: 1806802-17-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic sulfonyl chloride derivative is a versatile intermediate with potential applications in drug discovery, particularly in the development of covalent inhibitors and prodrugs. Recent studies have explored its reactivity, stability, and utility in synthesizing biologically active molecules, making it a compound of interest for medicinal chemists.
One of the key areas of research involving this compound is its role in the synthesis of sulfonamide-based inhibitors. Sulfonamides are a well-known class of compounds with diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties. The presence of both chloromethyl and difluoromethyl groups on the pyridine ring of 4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride provides unique opportunities for further functionalization, enabling the creation of targeted covalent inhibitors. Recent publications have highlighted its use in modifying enzyme active sites, particularly in proteases and kinases, where irreversible inhibition is desired.
In addition to its applications in inhibitor design, this compound has been investigated for its potential in prodrug development. The sulfonyl chloride moiety can be readily converted into sulfonamides or sulfonate esters, which are often used as prodrug strategies to improve drug solubility or bioavailability. A 2023 study demonstrated the successful incorporation of this compound into a prodrug system for a novel anticancer agent, showcasing its utility in overcoming pharmacokinetic challenges. The study reported enhanced tumor targeting and reduced off-target toxicity, underscoring the compound's value in modern drug design.
Recent advancements in analytical techniques have also shed light on the compound's stability and reactivity profile. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) studies have provided detailed insights into its degradation pathways and optimal storage conditions. These findings are crucial for ensuring the compound's reliability in synthetic applications. Furthermore, computational chemistry approaches, such as density functional theory (DFT) calculations, have been employed to predict its reactivity with various nucleophiles, aiding in the rational design of derivatives with improved pharmacological properties.
The safety and handling of 4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride have also been subjects of recent investigations. Given its reactive sulfonyl chloride group, proper precautions are necessary during synthesis and handling. Recent safety assessments have outlined recommended protocols for its use in laboratory settings, including the use of inert atmospheres and moisture-free conditions to prevent hydrolysis. These guidelines are essential for researchers working with this compound to ensure both safety and optimal reaction outcomes.
Looking ahead, the potential applications of 4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride in chemical biology and drug discovery appear promising. Ongoing research is exploring its use in the development of next-generation covalent inhibitors for challenging drug targets, such as those involved in neurodegenerative diseases and antibiotic resistance. Additionally, its role in prodrug strategies continues to evolve, with new studies investigating its compatibility with emerging drug delivery technologies, such as nanoparticle-based systems. As these investigations progress, this compound is likely to remain a valuable tool in the medicinal chemist's arsenal.
In conclusion, 4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS: 1806802-17-4) represents a multifaceted intermediate with significant potential in pharmaceutical research. Its unique chemical properties enable diverse applications, from covalent inhibitor design to prodrug development. Recent studies have not only expanded our understanding of its reactivity and stability but also highlighted its practical utility in addressing contemporary challenges in drug discovery. For researchers in the field, staying abreast of these developments will be crucial for leveraging this compound's full potential in future therapeutic innovations.
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